molecular formula C7H7NO4S B1662196 Carzenide CAS No. 138-41-0

Carzenide

Cat. No. B1662196
CAS RN: 138-41-0
M. Wt: 201.2 g/mol
InChI Key: UCAGLBKTLXCODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carzenide, also known as 4-Sulfamoylbenzoic acid, is an organic synthesis intermediate . It has been used in the treatment of dysmenorrhoea . The molecular formula of Carzenide is C7H7NO4S .


Molecular Structure Analysis

The molecular weight of Carzenide is 201.20 g/mol . The IUPAC name for Carzenide is 4-sulfamoylbenzoic acid . The InChI representation of Carzenide is InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)O)S(=O)(=O)N .


Physical And Chemical Properties Analysis

Carzenide has a molecular weight of 201.20 g/mol . It’s a solid substance . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

1. Regeneration of Activated Carbon

Carzenide has been studied for its role in the chemical regeneration of activated carbon. Research conducted at the University of Birmingham focused on the repeated cycle of exhaustion, chemical regeneration, and re-exhaustion of activated carbon using organic regenerants, including carzenide. The study found that carzenide and similar compounds could effectively regenerate activated carbon with little loss of adsorption capacity, confirming earlier studies on the impact of water on carboxylic acid regenerants (Martin & Ng, 1987).

2. Synthesis and Modification in Chemistry

Carzenide is also significant in the field of synthetic chemistry. A review on carboxyl derivatives of phosphazenes, a category closely related to carzenide, highlighted modern methods for the synthesis and chemical modification of these compounds. The versatility of carzenide derivatives in synthesizing various materials, including polyamides, epoxy resins, and hydrogels, has been underscored. These compounds are of great interest for applications in medicine, electronics, photonics, and the creation of high-tech composite materials (Chistyakov, Panfilova, & Kireev, 2017).

3. Organic Synthesis and Photoredox Catalysis

In organic synthesis, carzenide derivatives have been employed as catalysts in photoredox reactions. For instance, carbazolyl dicyanobenzene-based donor–acceptor fluorophores, related to carzenide, were used as metal-free photoredox catalysts. These catalysts facilitated the C(sp3)–C(sp2) cross-coupling of carboxylic acids and alkyltrifluoroborates with aryl halides, demonstrating carzenide's role in advancing visible-light-promoted organic synthesis (Luo & Zhang, 2016).

4. Tropylium-Catalyzed Reactions in Chemistry

Carzenide and its derivatives have been used in tropylium-catalyzed reactions, a key area in organic chemistry. Research has shown the effectiveness of these compounds in O-H functionalization reactions of diazoalkanes with benzoic acids, showcasing the wide applicability of carzenide in organic synthesis and its potential in developing efficient chemical processes (Empel, Nguyen, & Koenigs, 2021).

Safety And Hazards

Carzenide may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of inhalation, move the victim into fresh air .

properties

IUPAC Name

4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045089
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000112 [mmHg]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Carzenide

CAS RN

138-41-0
Record name 4-Carboxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carzenide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(aminosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carzenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARZENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 17.1 g (0.1 mol) of p-toluenesulfonamide prepared in Example 1, 20 g (0.5 mol) of sodium hydroxide in 300 ml of water was added in portions 20 g (0.13 mol) of potassium permanganate. The temperature raised to 70° C. spontaneously, keep the reaction mixture in 90° C. for 2 h. The mixture was then cooled and filtered, and the filtrate was acidified with HCl. The resulting precipitate was filtered, and washed with water, dried in vacuo to give the title compound (18.1 g) as white powder, yield 90%, m.p. 291-292° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carzenide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carzenide
Reactant of Route 3
Reactant of Route 3
Carzenide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Carzenide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carzenide
Reactant of Route 6
Reactant of Route 6
Carzenide

Citations

For This Compound
29
Citations
X Wang, Y Feng, X Zhao, R An, C Cao, M Guo… - Bioorganic & Medicinal …, 2021 - Elsevier
In this paper, a new class of novel sulfonamides incorporating aminosaccharide tails were designed and synthesized based on the sugar-tail approach. Then, all the novel compounds …
Number of citations: 3 www.sciencedirect.com
DJ Weisdorf, JH Aldridge - Thrombosis and haemostasis, 1988 - thieme-connect.com
… In contrast, carzenide, the major circulating metabolite of mafenide in the plasma, which has … to carzenide would not induce systemic fibrinolytic inhibition, and thus no systemic …
Number of citations: 2 www.thieme-connect.com
J Beyer, A Bierl, FT Peters… - Therapeutic drug …, 2005 - journals.lww.com
A gas chromatography-mass spectrometry (GC-MS)-based screening procedure was developed for the detection of diuretics, uricosurics, and/or their metabolites in human urine after …
Number of citations: 46 journals.lww.com
P Ma, H Xu, J Li, F Lu, F Ma, S Wang… - Angewandte …, 2019 - Wiley Online Library
… Using two known inhibitors of carbonic anhydrase II (CAII), carzenide and brinzolamide, we tested … by a factor of 300 and 410 for brinzolamide and carzenide, respectively (Table S3). …
Number of citations: 50 onlinelibrary.wiley.com
MW Musch, M Field - American Journal of Physiology-Cell …, 1989 - journals.physiology.org
… In almost all systems studied, it is inhibited by carzenide (p-sulfamoyl benzoic acid) derivatives such as furosemide and bumetanide, and this provides the major means for its detection. …
Number of citations: 33 journals.physiology.org
G Skvarnavičius, Z Toleikis, D Matulis… - Physical Chemistry …, 2022 - pubs.rsc.org
A complete thermodynamic description of protein–ligand binding includes parameters related to pressure and temperature. The changes in the protein volume and compressibility upon …
Number of citations: 2 pubs.rsc.org
NW Brattig, GJ Diao, PA Berg - European journal of clinical pharmacology, 1988 - Springer
To evaluate the specificity of the lymphocyte transformation test (LTT) in the diagnosis of drug allergy we studied over 71 days an atopic woman with a past history of frequent adverse …
Number of citations: 16 link.springer.com
G Huang, CM Solano, Y Su, N Ezzat, S Matsui… - Tetrahedron letters, 2019 - Elsevier
A rapid and efficient synthesis of 2-vinylquinolines via trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation is reported. …
Number of citations: 20 www.sciencedirect.com
MM Van der Klauw, JHP Wilson… - Clinical & Experimental …, 1996 - Wiley Online Library
Background Since 1963, the Drug Safety Unit of the Dutch Inspectorate for Health Care (DSU) holds a voluntary reporting system. Objective To analyse all reports received in the years …
Number of citations: 158 onlinelibrary.wiley.com
X Du, JS Zhen, XH Xu, H Yuan, YH Li, Y Zheng… - Organic …, 2022 - ACS Publications
Sulfonamides exhibit the advantages of wide prevalence, excellent prefunctionalization capability, and broad functional group compatibility. We report here utilizing sulfonyl imines as …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.